molecular formula C18H15N3 B5770309 4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile

4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile

Cat. No. B5770309
M. Wt: 273.3 g/mol
InChI Key: LPBOIBXLODEIAU-BOPFTXTBSA-N
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Description

4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile, also known as DABCYL, is a fluorescent dye that is widely used in scientific research. DABCYL is a highly sensitive and specific probe for the detection of biological molecules such as proteins, nucleic acids, and small molecules.

Scientific Research Applications

Chemical Behavior in Acidic Media

A study by Yalysheva et al. (1986) investigated the hydrolysis of substituted pyrimidinones, including derivatives similar to 4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile, in acidic media. The research revealed complex reactions leading to various novel compounds, including 3-cyano- and 3-carbamido-4-benzyl-amino-2-pyridones, demonstrating the compound's chemical reactivity and potential for creating new chemical entities (Yalysheva et al., 1986).

Nonlinear Optical Properties

Kim et al. (2017) explored the nonlinear optical properties of centrosymmetric donor-π-acceptor systems related to this compound. The study revealed the impact of the position of electron-withdrawing cyano groups on the 1-photon and 2-photon absorption behaviors, indicating the potential for applications in optical technologies (Kim et al., 2017).

Nonlinear Optical Responses

Mydlova et al. (2020) conducted experimental and computational studies on molecules based on (-1-cyanovinyl)benzonitrile for nonlinear optical (NLO) applications. The findings showed that incorporating these molecules into a PMMA matrix can significantly enhance NLO responses, suggesting their use in advanced optical materials (Mydlova et al., 2020).

Optical Waveguiding and Bending Features

Lu et al. (2020) discovered that an organic single crystal of (Z)-4-(1-cyano-2-(4-(dimethylamino)phenyl)vinyl)benzonitrile could bend under physical or chemical stress. This unique feature, combined with its bright orange-yellow emission and low-loss optical waveguide properties, opens possibilities for its use in flexible optical devices (Lu et al., 2020).

properties

IUPAC Name

4-[(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-21(2)18-9-5-14(6-10-18)11-17(13-20)16-7-3-15(12-19)4-8-16/h3-11H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBOIBXLODEIAU-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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